molecular formula C5H5N3O3S B3021739 (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid CAS No. 66338-96-3

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

Cat. No. B3021739
CAS RN: 66338-96-3
M. Wt: 187.18 g/mol
InChI Key: URGSBEYHHRKMJL-BAQGIRSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, or ZATHA, is an important organic compound in the field of biochemistry and molecular biology. It is a versatile compound that has a wide range of applications in laboratory experiments, including the synthesis of other compounds, and in scientific research.

Mechanism Of Action

The mechanism of action of ZATHA is not fully understood. However, it is known that it is a reversible inhibitor of proteases, which means that it binds to the active site of the enzyme and blocks the enzyme’s activity. In addition, ZATHA has been shown to interact with other molecules, such as DNA and RNA, and can be used to study the interactions between proteins and other molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of ZATHA are not fully understood. However, it has been shown to inhibit the activity of proteases, which can have a variety of effects on cellular processes. In addition, it has been shown to interact with DNA and RNA, and can be used to study the interactions between proteins and other molecules.

Advantages And Limitations For Lab Experiments

The main advantage of using ZATHA in laboratory experiments is its versatility. It can be used to synthesize a variety of compounds, including inhibitors of enzymes, and to study the structure and function of proteins. In addition, it can be used to study the interactions between proteins and other molecules. However, it is important to note that ZATHA is a reversible inhibitor, which means that it can be easily displaced by other molecules.

Future Directions

There are a number of potential future directions for the use of ZATHA in scientific research. For example, it could be used to study the structure and function of proteins in more detail, and to study the interactions between proteins and other molecules. In addition, it could be used to develop new inhibitors of enzymes, and to study the effects of these inhibitors on cellular processes. Finally, it could be used to study the effects of ZATHA on the metabolism of other molecules, such as carbohydrates, lipids, and nucleic acids.

Scientific Research Applications

ZATHA has a wide range of applications in scientific research. It is used as a reagent for the synthesis of other compounds, such as peptides and other organic compounds. It is also used in the synthesis of inhibitors of enzymes, such as proteases. In addition, ZATHA is used to study the structure and function of proteins, as well as the interactions between proteins and other molecules.

properties

IUPAC Name

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3S/c6-5-7-2(1-12-5)3(8-11)4(9)10/h1,11H,(H2,6,7)(H,9,10)/b8-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGSBEYHHRKMJL-BAQGIRSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(=NO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C(S1)N)/C(=N/O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

CAS RN

120570-48-1
Record name 2-(2-Amino-1,3-thiazolyl-4-yl)-2-hydroxyiminoacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120570481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-hydroxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate (a mixture of syn and anti isomers) (1.1 g) in an 1 N aqueous solution of sodium hydroxide (15 ml) was allowed to stand for 2 hours at ambient temperature. The reaction mixture was adjusted to pH 3.5 with 10% hydrochloric acid and precipitating crystals were collected by filtration, washed with acetone and dried to give 2-hydroxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic acid (a mixture of syn and anti isomers) (0.52 g), mp 184° to 186° C. (dec.).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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